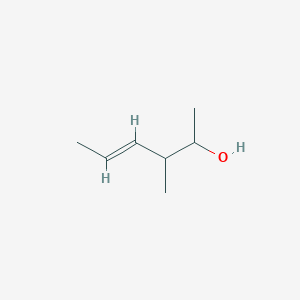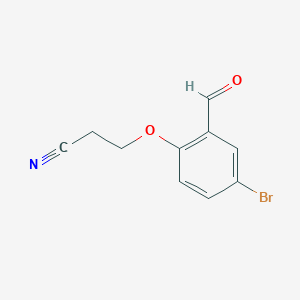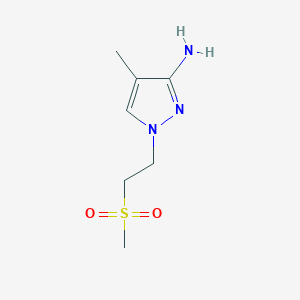![molecular formula C7H7BrN4S B13080433 1-[(3-Bromothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13080433.png)
1-[(3-Bromothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(3-Bromothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-amine is a compound that belongs to the class of triazole derivatives. It features a bromothiophene moiety attached to a triazole ring, which is known for its diverse applications in various fields of science and industry. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-Bromothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-amine typically involves the following steps:
Formation of the Bromothiophene Intermediate: The starting material, 3-bromothiophene, is subjected to a series of reactions to introduce the desired functional groups.
Final Functionalization: The resulting triazole compound is further functionalized to introduce the amine group, completing the synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
1-[(3-Bromothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromothiophene moiety can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and palladium catalysts are commonly used.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate are used under inert atmosphere conditions.
Major Products Formed
The major products formed from these reactions include various substituted triazole derivatives, oxidized or reduced forms of the compound, and coupled aromatic compounds .
Wissenschaftliche Forschungsanwendungen
1-[(3-Bromothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-amine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-[(3-Bromothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-[(3-Bromothiophen-2-yl)methyl]-1H-1,2,3-triazole: Lacks the amine group, leading to different reactivity and applications.
1-[(3-Bromothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-ol: Contains a hydroxyl group instead of an amine, affecting its chemical properties and biological activities.
1-[(3-Bromothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-carboxylic acid: Features a carboxylic acid group, which can participate in different types of reactions and interactions.
Uniqueness
1-[(3-Bromothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-amine is unique due to its combination of a bromothiophene moiety and a triazole ring with an amine group. This structure provides a versatile platform for chemical modifications and potential biological activities.
Eigenschaften
Molekularformel |
C7H7BrN4S |
|---|---|
Molekulargewicht |
259.13 g/mol |
IUPAC-Name |
1-[(3-bromothiophen-2-yl)methyl]triazol-4-amine |
InChI |
InChI=1S/C7H7BrN4S/c8-5-1-2-13-6(5)3-12-4-7(9)10-11-12/h1-2,4H,3,9H2 |
InChI-Schlüssel |
FJRURZIHDAWXHZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=C1Br)CN2C=C(N=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















